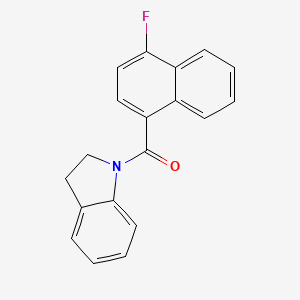

1-(4-fluoro-1-naphthoyl)indoline

Description

Contextualization within Indole (B1671886)/Indoline (B122111) Derivative Chemistry

Indole and its reduced form, indoline (2,3-dihydro-1H-indole), are fundamental bicyclic aromatic heterocyclic structures. nih.govnih.gov They are privileged scaffolds in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. nih.govossila.com The indole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. chula.ac.th The indoline scaffold, being a saturated version of the indole ring at the 2 and 3-positions, offers a three-dimensional structure that can be crucial for specific receptor interactions. nih.gov The synthesis of indoline derivatives, often through the reaction of indoline with substituted benzoyl chlorides, is a well-established method in medicinal chemistry. researchgate.net

Historical Development and Evolution of Related Chemical Scaffolds in Academic Studies

The exploration of indole derivatives has a rich history, dating back to the isolation and characterization of naturally occurring indole alkaloids. mdpi.com Over the decades, synthetic chemists have developed a vast arsenal (B13267) of methods for the construction and functionalization of the indole and indoline rings, leading to the creation of extensive libraries of compounds for biological screening. chula.ac.th The development of naphthoylindoles, a specific subclass, has been driven in part by research into cannabinoid receptor ligands, where the naphthoyl group was found to be a key pharmacophoric element. caymanchem.com Initial studies focused on understanding the structure-activity relationships (SAR) of these compounds, exploring how different substituents on both the indole and naphthoyl rings influence their biological effects.

Significance of the Fluoro-Substituted Naphthoyl Moiety in Chemical Biology Research

The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while introducing significant electronic changes. The strategic placement of a fluorine atom can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

In the context of the naphthoyl moiety, a fluoro-substitution can influence the electronic properties of the carbonyl group, potentially modulating its interaction with target proteins. Research on related compounds, such as 3-(4-fluoro-1-naphthoyl)indoles, was undertaken to explore the impact of electron-withdrawing substituents on receptor affinity. nih.gov The synthesis of such compounds often starts from commercially available materials like 4-fluoro-1-naphthoic acid. nih.gov The resulting 4-fluoro-1-naphthoyl chloride can then be reacted with an indole or indoline to yield the desired product.

Research Scope and Potential as Molecular Probes

The structural features of 1-(4-fluoro-1-naphthoyl)indoline suggest several avenues for research. Given the established biological activity of related naphthoylindoles, this compound could be investigated for its interaction with various receptors and enzymes. The presence of the fluorine atom also opens up the possibility of using it as a probe in 19F NMR studies, a powerful technique for investigating drug-protein interactions and metabolism.

Furthermore, naphthoquinone derivatives, which share the naphthalene (B1677914) core, have been explored as molecular probes to study biological interactions due to their redox properties. nih.gov While this compound is not a naphthoquinone, the extended aromatic system of the naphthoyl group could still lend itself to applications in bioimaging or as a scaffold for the development of more complex molecular probes. ossila.com The synthesis of related compounds has been reported in the context of creating novel agents with potential applications in areas such as cancer therapy and the treatment of infectious diseases. chula.ac.thnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(4-fluoronaphthalen-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-17-10-9-16(14-6-2-3-7-15(14)17)19(22)21-12-11-13-5-1-4-8-18(13)21/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJVJVPSYNOVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Naphthoylindoline and Analogous Indole Compounds

Retrosynthetic Analysis of the Naphthoylindoline/Indole (B1671886) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 1-(4-fluoro-1-naphthoyl)indoline, the most logical disconnection is the amide bond, a common and reliable bond-forming strategy. youtube.comyoutube.com This primary disconnection breaks the target molecule into two key synthons: indoline (B122111) and 4-fluoro-1-naphthoyl chloride.

A deeper analysis reveals further disconnections for each of these precursors. The indoline core can be conceptually derived from indole through reduction. Indole itself can be disconnected via several classical and modern synthetic routes. The 4-fluoro-1-naphthoyl chloride can be traced back to the corresponding 4-fluoro-1-naphthoic acid, which in turn can be synthesized from appropriate naphthalene (B1677914) precursors. This step-wise deconstruction provides a clear roadmap for the forward synthesis, highlighting the key bond formations and functional group interconversions required. youtube.comyoutube.com

Indole/Indoline Core Preparation and Functionalization Techniques

The indole and indoline scaffolds are central to a vast array of pharmaceuticals and natural products. acs.org Consequently, a multitude of methods have been developed for their synthesis and functionalization.

Classical Indole Synthesis Approaches (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. testbook.comthermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. byjus.com The versatility of this method allows for the synthesis of a wide range of indole derivatives by varying the substituents on both the hydrazine (B178648) and the carbonyl component. thermofisher.combyjus.com

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A testbook.comtestbook.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) under acidic conditions yields the aromatic indole ring. wikipedia.org Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.org A significant advantage is the ability to perform the reaction as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.com

Modern Catalytic Methods for Indole/Indoline Scaffold Construction

In recent years, modern catalytic methods have provided powerful alternatives for the construction of indole and indoline scaffolds, often with improved efficiency, functional group tolerance, and milder reaction conditions. organic-chemistry.org

Palladium-Catalyzed Amination: Palladium catalysis has emerged as a versatile tool for C-N bond formation. Intramolecular C-H amination of β-arylethylamines, for instance, offers a direct route to indolines. organic-chemistry.org This approach avoids the need for pre-functionalized substrates often required in classical methods. organic-chemistry.org Palladium catalysts can also facilitate the intermolecular amination of unactivated C(sp³)–H bonds to form indolines. acs.orgnih.gov Furthermore, palladium-catalyzed reactions can be used to construct the indole ring itself, for example, through the coupling of anilines with alkynes or the cyclization of o-methylphenyl isocyanides with aryl halides.

Hydroboration Reduction: The reduction of indoles to indolines is a crucial transformation. Hydroboration, followed by protonolysis, is an effective method for this reduction. cardiff.ac.uknih.gov Studies have shown that the reaction of indole with borane (B79455) reagents like borane dimethyl sulfide (B99878) (BMS) proceeds through the formation of a 1-BH₂-indoline intermediate. cardiff.ac.uk More recent advancements include the use of lanthanide/B(C₆F₅)₃-promoted hydroboration of indoles with pinacolborane (HBpin), which provides access to a range of indolines in moderate to excellent yields. acs.orgnih.gov This method is notable for its potential practical applications, including large-scale synthesis. acs.orgnih.gov

Approaches for Introducing Fluoro-Substituted Phenylhydrazine (B124118)/Ketone Precursors

The synthesis of the target molecule requires a fluoro-substituted precursor. For a Fischer indole synthesis approach, this would entail the preparation of a fluoro-substituted phenylhydrazine or a ketone bearing a fluorine atom. Substituted phenylhydrazines can be prepared from the corresponding anilines by diazotization followed by reduction. google.com For example, 4-chloro-2-fluoro-5-hydroxyaniline can be converted to its corresponding diazonium salt and then reduced to the phenylhydrazine. google.com Another method involves the reaction of a dichlorofluorobenzene with a hydrazine source. wipo.int

Acylation Reactions for Naphthoyl Moiety Incorporation

The final key step in the synthesis of this compound is the acylation of the indoline nitrogen with the 4-fluoro-1-naphthoyl moiety.

Friedel-Crafts Acylation with 4-Fluoro-1-Naphthoyl Chloride and Related Halides

While Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings, its direct application to the nitrogen of indoline is more accurately described as an N-acylation. nih.gov The reaction typically involves the use of an acyl chloride, such as 4-fluoro-1-naphthoyl chloride, in the presence of a base to neutralize the HCl byproduct. The synthesis of 4-fluoro-1-naphthoyl chloride starts from the commercially available 4-fluoro-1-naphthoic acid. nih.gov This acid can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.

The N-acylation of indoline with the prepared 4-fluoro-1-naphthoyl chloride would then yield the final product, this compound. The reaction conditions are generally mild, and the yields are often high. This strategy has been successfully employed for the synthesis of a variety of N-aroylindoles and related compounds. nih.gov

Direct Acylation of Substituted Indoles

A primary method for synthesizing naphthoylindoles is the direct acylation of an indole or a substituted indole. This reaction, a type of Friedel-Crafts acylation, typically involves reacting the indole with a naphthoyl chloride in the presence of a Lewis acid catalyst. researchgate.netnih.gov The acylation predominantly occurs at the C3 position of the indole ring due to its higher electron density. researchgate.netnih.gov

For the synthesis of this compound, 4-fluoro-1-naphthoic acid is the key precursor, which is commercially available. nih.gov This acid is converted to its more reactive acid chloride, 4-fluoro-1-naphthoyl chloride, which then acylates the indoline.

Two main protocols have been developed for this acylation:

Grignard-mediated Acylation: In this method, the indole is first treated with a Grignard reagent, such as methylmagnesium bromide, to form an ambident anion. This anion then reacts with the aroyl chloride to yield the 3-acylindole. nih.gov While effective, this method can result in variable yields and the intermediate product can be challenging to purify. nih.gov

Okauchi Procedure: A more refined method involves the use of dimethylaluminum chloride as a Lewis acid. The indole is stirred with the Lewis acid before the addition of the acyl chloride. nih.gov This procedure, which is thought to proceed via a 3-indolylaluminum intermediate, generally provides fair to good yields of the 3-acylindole. nih.gov

The choice of method can depend on the specific substrates and desired outcome. For instance, direct acylation of the appropriate indole with the acid chloride derived from 4-fluoro-1-naphthoic acid has been successfully used to prepare a series of 3-(4-fluoro-1-naphthoyl)indoles. nih.gov

Oxalyl Chloride Method for Naphthoyl Group Introduction

An alternative and efficient method for preparing the necessary acylating agent, 1-naphthoyl chloride, involves the use of oxalyl chloride. guidechem.com 1-Naphthoic acid is reacted with oxalyl chloride, often in a solvent like dichloromethane (B109758) at low temperatures, to produce 1-naphthoyl chloride in high yield. guidechem.com This method is advantageous as the byproducts, carbon dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.

The resulting 1-naphthoyl chloride can then be used in the direct acylation of indoles as described previously. guidechem.com The reaction of 1-naphthoyl chloride with indole in the presence of a Lewis acid like ethylaluminum dichloride in toluene (B28343) leads to the formation of 3-(1-naphthoyl)indole. guidechem.com This intermediate can then be further modified, for example, by N-alkylation.

N-Alkylation and Further Substituent Introduction Strategies

Following the formation of the core naphthoylindole structure, further modifications can be made to introduce a variety of substituents, which is crucial for exploring structure-activity relationships.

N-alkylation of the indole or indoline nitrogen is a common strategy. nih.govnih.gov This is typically achieved by reacting the N-H of the indole or indoline with an alkyl halide in the presence of a base, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method allows for the introduction of various alkyl groups onto the nitrogen atom. nih.gov

For instance, 1-propyl and 1-pentyl-3-(4-fluoro-1-naphthoyl)indoles have been synthesized through this N-alkylation strategy. nih.gov The choice of the N-alkyl substituent can significantly influence the biological properties of the resulting compound. nih.gov

An alternative to direct alkylation of the pre-formed naphthoylindole is to first N-alkylate the indole and then perform the acylation reaction. nih.gov This approach can sometimes be more efficient, depending on the specific substrates.

The synthetic strategies allow for the introduction of a wide array of substituents at the indole nitrogen. This includes various straight-chain and branched alkyl groups, as well as fluoroalkyl groups. nih.govnih.gov The introduction of fluorine-containing moieties can be of particular interest due to the unique properties they impart to molecules, such as increased metabolic stability and altered lipophilicity.

Furthermore, heterocyclic substituents can also be introduced at the nitrogen atom. nih.govmdpi.com This expands the chemical space that can be explored and allows for the fine-tuning of the compound's properties.

Table 1: Examples of N-Substituents Introduced onto the Naphthoylindoline Scaffold

| Substituent Type | Example Substituents |

| Alkyl | Propyl, Pentyl |

| Fluoroalkyl | Not specified in provided text |

| Heterocyclic | Not specified in provided text |

Data derived from provided text.

To further explore structure-activity relationships, halogen atoms can be introduced at specific positions on the naphthoyl ring. nih.gov The synthesis of 4-halo-1-naphthoylindoles, for example, requires the corresponding 4-halo-1-naphthoic acids. While 4-fluoro-1-naphthoic acid is commercially available, other 4-halo-1-naphthoic acids need to be synthesized. nih.gov

The synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1-naphthoic acids can be achieved through a multi-step process. nih.gov This typically involves the Friedel-Crafts acylation of a 1-halonaphthalene with acetyl chloride to give the corresponding 4-halo-1-acetylnaphthalene. nih.gov This is then converted to the desired 4-halo-1-naphthoic acid. nih.gov

Halogenation at the C-8 position of the naphthoyl ring has also been explored. nih.gov The synthesis of 8-halo-1-naphthoic acids can be achieved from anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.gov For example, treatment of this anhydro acid with an aqueous solution of sodium bromide followed by the addition of bromine yields 8-bromo-1-naphthoic acid. nih.gov

Table 2: Regioselective Halogenation of the Naphthoyl Ring

| Position | Halogen | Synthetic Precursor |

| C-4 | Fluoro | 4-fluoro-1-naphthoic acid (commercially available) |

| C-4 | Chloro | 4-chloro-1-naphthoic acid |

| C-4 | Bromo | 4-bromo-1-naphthoic acid |

| C-4 | Iodo | 4-iodo-1-naphthoic acid |

| C-8 | Chloro | 8-chloro-1-naphthoic acid |

| C-8 | Bromo | 8-bromo-1-naphthoic acid |

| C-8 | Iodo | 8-iodo-1-naphthoic acid |

Data derived from provided text. nih.gov

Convergent and Linear Synthetic Pathways for Naphthoylindoline Analogs

The synthesis of naphthoylindoline analogs can be approached through either linear or convergent synthetic pathways. numberanalytics.comuniurb.itfiveable.mechemistnotes.comdifferencebetween.com

The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of starting materials. For the synthesis of a series of analogs with variations in both the naphthoyl and indole moieties, a convergent approach is generally preferred. numberanalytics.com

Table 3: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly | Assembly of pre-synthesized fragments |

| Efficiency | Can be less efficient for complex molecules | Often more efficient, especially for complex targets |

| Overall Yield | Can be low due to multiple steps | Generally higher overall yields |

| Flexibility | Less flexible for analog synthesis | Highly flexible for creating libraries of compounds |

Data derived from multiple sources. numberanalytics.comuniurb.itfiveable.mechemistnotes.comdifferencebetween.com

Challenges and Advances in Specific Synthetic Transformations

The synthesis of N-aroylindolines and their indole analogues, such as this compound, involves specific chemical transformations that present both challenges and opportunities for methodological advancement. The primary transformation is the acylation of the indoline or indole nitrogen, a reaction that must be carefully controlled to achieve desired regioselectivity and yield, while avoiding unwanted side reactions.

Challenges in the Acylation of Indoline and Indole Scaffolds

The acylation of indoles and their hydrogenated counterparts like indoline is a fundamental C-N bond-forming reaction. However, it is not without its difficulties. For indole, the presence of multiple reactive sites, particularly the nitrogen atom and the electron-rich C3 position, leads to a significant challenge in chemoselectivity. nih.gov Friedel-Crafts acylation, a classic method for forming C-C bonds, often results in C3-acylation of the indole ring due to its high nucleophilicity. nih.gov Competition between N-acylation and C3-acylation can lead to mixtures of products, lowering the yield of the desired N-acylated compound. nih.gov To circumvent this, protection of the indole nitrogen is often required, adding extra steps to the synthetic sequence which is not ideal from a green chemistry perspective. nih.gov

Traditional Friedel-Crafts conditions, which employ stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), can also lead to the polymerization of the indole substrate or decomposition, especially with sensitive functional groups. nih.govorganic-chemistry.org These harsh conditions and the complex work-up procedures to remove the catalyst pose environmental concerns. nih.gov

For indoline, the primary challenge is the acylation of the secondary amine nitrogen. While the C3 position is no longer aromatic and thus less reactive towards electrophilic attack, the reaction conditions must still be optimized to ensure efficient acylation without side reactions. The choice of acylating agent, base, and solvent plays a crucial role in the success of the transformation.

Advances in Synthetic Transformations

To overcome these challenges, significant research has focused on developing milder, more selective, and efficient acylation methods. These advances can be categorized into the development of novel catalytic systems and the use of alternative acylating agents.

Catalytic Friedel-Crafts and Acylation Reactions

A major advance has been the move from stoichiometric Lewis acids to catalytic systems. Catalytic amounts of metal triflates, such as yttrium triflate (Y(OTf)₃), have been shown to effectively promote the regioselective 3-acylation of unprotected indoles under microwave irradiation, significantly reducing reaction times. nih.gov While this focuses on C3-acylation, the development of catalytic approaches is a key step forward.

For selective N-acylation, dialkylaluminum chlorides like diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have emerged as highly effective reagents. These Lewis acids can selectively acylate the nitrogen of indoles in high yields without the need for NH-protection, even with a variety of acyl chlorides under mild conditions. organic-chemistry.org This method addresses the core challenge of regioselectivity in indole acylation.

Another significant area of advancement is the use of palladium catalysis. Palladium-catalyzed reactions have become a powerful tool in organic synthesis for forming C-C and C-N bonds. nih.gov For instance, palladium-catalyzed domino reactions have been developed for the efficient synthesis of 2-aroylindoles. acs.org While not directly N-acylation, these methodologies highlight the versatility of transition metal catalysis in functionalizing the indole core. Supported palladium nanoparticles are also being explored as reusable and sustainable catalysts for related transformations, offering a green chemistry approach. nih.gov

Alternative Acylating Agents and Reaction Conditions

The choice of acylating agent is critical. While acyl chlorides are common, they can be highly reactive and may not be compatible with all functional groups. nih.gov Recent research has explored the use of thioesters as a stable and milder alternative for the chemoselective N-acylation of indoles. nih.gov This method demonstrates high functional group tolerance and avoids the use of unstable acyl chlorides.

The synthesis of the specific acylating agent for the target compound, 4-fluoro-1-naphthoyl chloride, starts from the commercially available 4-fluoro-1-naphthoic acid. nih.gov The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure, but its subsequent reaction with indoline requires carefully optimized conditions to ensure high yield and purity of the final product, this compound. Research on analogous compounds, such as 1-alkyl-3-(4-halo-1-naphthoyl)indoles, confirms that direct acylation of the N-alkylated indole with the corresponding 4-halo-1-naphthoyl chloride is a viable and practiced synthetic route. nih.gov

The table below summarizes various synthetic conditions for the acylation of indoles, illustrating the advances in achieving selectivity and efficiency.

| Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Key Outcome | Yield | Reference |

| Indole | Various Acyl Chlorides | Et₂AlCl or Me₂AlCl | CH₂Cl₂ | Selective 3-acylation without N-protection | High | organic-chemistry.org |

| Indole | Acetic Anhydride | Y(OTf)₃ | [BMI]BF₄ | Regioselective 3-acylation | Good | nih.gov |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | N/A | Chemoselective N-acylation | 82% | nih.gov |

| 1-Propylindole | 4-Chloro-1-naphthoyl chloride | N/A | N/A | Synthesis of 3-aroylindole | N/A | nih.gov |

| Indole | Allyl Ester | PS-PEG resin-supported phenanthroline-palladium complex | H₂O | C3-alkylation | up to 91% | mdpi.com |

These examples underscore the progress in synthetic transformations. The development of milder Lewis acid systems, the introduction of novel catalytic methods, and the exploration of alternative acylating agents have collectively addressed many of the initial challenges. These advances pave the way for the efficient and selective synthesis of complex molecules like this compound and its analogues, which are valuable in various fields of chemical research.

Molecular Mechanisms of Action and Receptor Binding Studies Excluding Clinical Outcomes

Ligand Binding Affinity and Selectivity for Cannabinoid Receptor Subtypes (CB1 and CB2)

The affinity of a ligand is a measure of how tightly it binds to a receptor, typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (K𝘥). Selectivity refers to a ligand's preference for one receptor subtype over another. For synthetic cannabinoids of the naphthoyl class, structural modifications significantly influence both affinity and selectivity. nih.gov

Research on related 3-(1-naphthoyl)indoles has shown that introducing electron-withdrawing substituents, such as halogens, at the C-4 position of the naphthoyl ring can lead to high-affinity ligands for both CB1 and CB2 receptors. nih.govnih.gov The fluorine atom at the C-4 position in 1-(4-fluoro-1-naphthoyl)indoline would be expected to confer high affinity based on these established structure-activity relationships (SAR). nih.gov

In vitro radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. olemiss.edu These assays utilize a radiolabeled ligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2), which is a known high-affinity cannabinoid agonist, to label the receptor population in membrane preparations from cells expressing either CB1 or CB2 receptors. olemiss.eduresearchgate.netnih.gov

In a competition binding experiment, increasing concentrations of an unlabeled test compound, such as this compound, are added to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value is then used to calculate the inhibition constant (Kᵢ), which reflects the compound's binding affinity. nih.gov While specific data for this compound is not available, its structural analogs in the 4-halogenated naphthoylindole series have demonstrated Kᵢ values in the low nanomolar range for both CB1 and CB2 receptors. nih.govnih.gov

Table 1: Representative Binding Affinity Data for Related 4-Substituted Naphthoylindoles

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |

|---|---|---|---|

| 1-Pentyl-3-(4-chloro-1-naphthoyl)indole (JWH-398) | 1.2 ± 0.1 | 2.2 ± 0.1 | researchgate.net |

| 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | 9.0 ± 5.0 | 2.94 ± 2.65 | nih.gov |

| This compound | Not Reported | Not Reported | N/A |

Upon agonist binding, cannabinoid receptors undergo a conformational change that facilitates the activation of intracellular G-proteins. mdpi.com CB1 and CB2 receptors predominantly couple to Gαᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov The functional activity of a compound—whether it is a full agonist, partial agonist, or antagonist—is assessed using biochemical assays that measure these downstream signaling events.

A common method is the [³⁵S]GTPγS binding assay, which quantifies G-protein activation directly. mdpi.com In this assay, an agonist-activated receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation. mdpi.com Many synthetic cannabinoids from the naphthoylindole class, such as JWH-018, have been shown to be potent full agonists at both CB1 and CB2 receptors, often with greater efficacy than the principal psychoactive component of cannabis, Δ⁹-THC. nih.gov Some studies have also shown that certain synthetic cannabinoids can activate Gαₛ proteins, leading to stimulation of cAMP production. nih.govresearchgate.net It is plausible that this compound would also act as a potent agonist, but experimental data is required for confirmation.

Molecular Modeling and Docking Simulations of Ligand-Receptor Complexes

Molecular modeling and docking simulations are computational tools used to predict and analyze how a ligand binds to its receptor at an atomic level. These models, often based on the crystal structures of CB1 and CB2 receptors, provide valuable insights into the specific interactions that stabilize the ligand-receptor complex. nih.govfrontiersin.org

For naphthoylindole-type cannabinoids, these simulations reveal a binding mode where the ligand occupies a deep orthosteric pocket within the transmembrane (TM) helices of the receptor. nih.gov The naphthoyl group typically inserts into a hydrophobic pocket, while the indole (B1671886) core engages in interactions with key residues.

Docking studies of naphthoylindoles into the CB1 receptor active site highlight several key interactions. The ligand generally adopts a conformation that allows for extensive contact with hydrophobic residues within the binding pocket. Key residues in CB1 that are thought to interact with this class of compounds include those in transmembrane helices TM3, TM5, TM6, and TM7. nih.govresearchgate.net

A critical interaction for many cannabinoids involves a "twin toggle switch" mechanism, particularly involving residues F200³·³⁶ and W356⁶·⁴⁸ in the CB1 receptor, where conformational changes correlate with receptor activation. frontiersin.org The N-alkyl chain of related compounds typically extends into a hydrophobic channel, and the length and composition of this chain significantly impact binding affinity. While the specific interactions for this compound have not been modeled, the general binding pose is expected to be conserved from its parent scaffold.

Aromatic stacking, a non-covalent interaction between aromatic rings, is a crucial determinant of binding for many naphthoylindole cannabinoids. researchgate.net Evidence suggests that the interaction between the ligand's aromatic system (the naphthyl and indole rings) and aromatic residues in the receptor's binding pocket, such as phenylalanine and tryptophan, is a primary driver of high-affinity binding. nih.govresearchgate.net This π-π stacking is more significant than previously thought hydrogen bonding with the carbonyl linker. researchgate.net

The introduction of a fluorine atom onto the naphthoyl ring, as in this compound, would alter the electrostatic potential of the ring system. Fluorine is highly electronegative and can participate in specific electrostatic or halogen-bonding interactions with the receptor, potentially increasing binding affinity. acs.org The precise impact of this substitution depends on the specific geometry of the binding pocket.

Enantiomeric Selectivity in Receptor Binding and Conformational Preferences

The stereochemistry of a ligand is a critical determinant of its interaction with a receptor. The three-dimensional arrangement of atoms dictates how well the molecule fits into the receptor's binding pocket. For many synthetic cannabinoids, one enantiomer often exhibits significantly higher affinity and/or efficacy compared to its mirror image. This enantiomeric selectivity is a hallmark of specific receptor-ligand interactions.

Conformational preferences also play a crucial role. The molecule must adopt a specific low-energy conformation to optimally engage with the amino acid residues within the binding site. For naphthoylindoles, key interactions are thought to involve the naphthalene (B1677914) ring, the carbonyl group, and the N-alkyl substitute on the indole ring. researchgate.net Molecular modeling and docking studies of related compounds suggest that the CB1 receptor affinities are consistent with their aromatic stacking interactions within the aromatic microdomain of the receptor. nih.gov The presence of a fluorine atom, with its high electronegativity and small size, can influence the electronic distribution and conformational flexibility of the naphthoyl ring, potentially altering these critical interactions. nih.gov

Studies on the structure-activity relationships (SAR) of classical and synthetic cannabinoids have shown that modifications at various positions can dramatically alter receptor affinity. nih.govscribd.com For instance, the length of the alkyl chain on the indole nitrogen is a known determinant of activity. researchgate.net Similarly, substitutions on the naphthoyl ring, such as the 4-fluoro group in the compound of interest, are expected to modulate binding. Research on fluorinated analogs of JWH-018, a well-studied naphthoylindole, has shown that fluorination can sometimes enhance CB1 receptor binding affinity. acs.orgresearchgate.net However, this is not a universal rule, as the position of the fluorine atom is critical. In some cases, fluorine substitution can have a detrimental effect on CB1 binding. nih.gov

Investigation of Intracellular Signaling Pathway Modulation in Cell-Based Assays

Upon binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a cascade of intracellular signaling events. The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. bohrium.com However, cannabinoid receptor activation can also modulate other signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and various ion channels.

Cell-based assays are instrumental in elucidating these mechanism-focused effects. For instance, FLIPR membrane potential assays can be used to determine the functional activity of a compound at cannabinoid receptors. Studies on fluorinated analogs of synthetic cannabinoids have demonstrated agonist activity at both CB1 and CB2 receptors, with fluorinated compounds often showing increased potency at the CB1 receptor. acs.orgresearchgate.net

Furthermore, the activation of extracellular signal-regulated kinases (ERKs), a key component of the MAPK pathway, is another important downstream effect of cannabinoid receptor activation. biomolther.org The investigation of ERK activation provides another layer of understanding of the compound's signaling profile.

The table below summarizes the receptor binding affinities and functional activities of several synthetic cannabinoids, including fluorinated analogs, which can provide a comparative context for understanding the potential properties of this compound.

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Notes |

| JWH-018 | 2.8 - 1959 | 6.5 - 206 | A well-studied naphthoylindole synthetic cannabinoid. acs.orgresearchgate.net |

| AM-2201 | - | - | A fluorinated analog of JWH-018. acs.orgresearchgate.net |

| UR-144 | 2.8 - 1959 | 6.5 - 206 | A synthetic cannabinoid. acs.orgresearchgate.net |

| XLR-11 | - | - | A fluorinated analog of UR-144. acs.orgresearchgate.net |

| PB-22 | 2.8 - 1959 | 6.5 - 206 | A synthetic cannabinoid. acs.orgresearchgate.net |

| 5F-PB-22 | - | - | A fluorinated analog of PB-22. acs.orgresearchgate.net |

| APICA | 2.8 - 1959 | 6.5 - 206 | A synthetic cannabinoid. acs.orgresearchgate.net |

| STS-135 | - | - | A fluorinated analog of APICA. acs.orgresearchgate.net |

EC50 values represent the concentration of a drug that gives a half-maximal response.

Advanced Analytical and Characterization Techniques for Research on Naphthoylindoline Compounds

Spectroscopic Characterization Methods

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For organic molecules, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the atomic arrangement, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H (proton), ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: This technique identifies the number and type of hydrogen atoms. For 1-(4-fluoro-1-naphthoyl)indoline, the spectrum would show distinct signals for the aromatic protons on both the naphthyl and indoline (B122111) rings, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the indoline ring's ethyl bridge would appear further upfield. The integration of these signals reveals the relative number of protons in each environment, while their splitting patterns (e.g., doublets, triplets) provide information about adjacent protons.

¹³C NMR: This method provides a count of the unique carbon atoms in the molecule. Key signals would include a significantly downfield resonance for the carbonyl carbon (C=O) of the naphthoyl group, multiple signals in the aromatic region for the carbons of the naphthyl and indoline rings, and two distinct signals in the aliphatic region for the indoline methylene (B1212753) (-CH₂) carbons.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for confirming its incorporation. rsc.org It provides a specific signal for the fluorine atom, and its chemical shift is highly indicative of its electronic environment. The coupling between the fluorine and nearby protons or carbons can further confirm its position on the naphthyl ring.

A representative dataset for the NMR characterization of this compound is summarized below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Structural Assignment |

| ¹H | 7.0 - 8.5 | Aromatic protons (Naphthyl & Indoline rings) |

| 3.0 - 4.5 | Aliphatic protons (-CH₂-CH₂- of Indoline) | |

| ¹³C | > 165 | Carbonyl carbon (C=O) |

| 110 - 150 | Aromatic carbons | |

| 25 - 55 | Aliphatic carbons (-CH₂-CH₂-) | |

| ¹⁹F | ~ -110 to -130 | Fluorine on naphthyl ring |

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

For this compound, the FT-IR spectrum would display several characteristic absorption bands confirming its key structural features. thermofisher.com The most prominent peak would be the strong absorption from the carbonyl (C=O) group's stretching vibration. Other significant peaks would include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), the C-N stretching of the indoline amine, and the C-F stretching vibration. nih.govresearchgate.net The vapor-phase infrared spectra, in particular, can provide a number of characteristic absorption bands to help identify individual isomers. nih.gov

Key expected vibrational frequencies are detailed in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic |

| ~ 1650 - 1670 | C=O Stretch (strong) | Ketone/Amide |

| ~ 1450 - 1600 | C=C Stretch | Aromatic Rings |

| ~ 1350 | C-N Stretch | Amine (Indoline) |

| ~ 1100 - 1250 | C-F Stretch (strong) | Fluoroaromatic |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The structure of this compound contains two major chromophores: the indoline system and the 4-fluoronaphthoyl system. These conjugated aromatic systems are expected to give rise to strong absorptions in the ultraviolet region, primarily due to π → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent used but provides a characteristic fingerprint of the compound's electronic structure.

Mass Spectrometry Techniques for Compound Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

While standard mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov For this compound (C₁₉H₁₄FNO), HRMS would be used to verify that the experimental mass matches the calculated exact mass (291.1060 Da), thereby distinguishing it from any other potential isomers or compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.com It is an essential tool for assessing the purity of a sample and for separating and identifying isomers. nih.gov

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. A pure sample will ideally show a single peak with a characteristic retention time. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For naphthoylindoles, characteristic fragments often arise from the cleavage of the bond between the carbonyl group and the indoline nitrogen, as well as from the fragmentation of the naphthoyl and indoline moieties themselves. researchgate.net

| Predicted m/z | Predicted Fragment |

| 291 | [M]⁺ (Molecular Ion) |

| 272 | [M-F]⁺ (Loss of Fluorine) |

| 263 | [M-CO]⁺ (Loss of Carbonyl) |

| 173 | [C₁₁H₆FO]⁺ (Fluoronaphthoyl cation) |

| 118 | [C₈H₈N]⁺ (Indoline-related fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique indispensable for the analysis of complex mixtures containing naphthoylindoline compounds like this compound. nih.gov This method combines the superior separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it ideal for identifying and quantifying the target compound even when it is present at low concentrations alongside synthetic precursors, by-products, or metabolites. nih.gov

In the context of researching this compound, LC-MS/MS is employed to profile samples from synthesis reaction mixtures or biological matrices. The initial LC stage separates the components of the mixture based on their physicochemical properties, such as polarity. Subsequently, the separated components are ionized and enter the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion corresponding to the molecular weight of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its fragments provides a high degree of specificity and reduces background noise, enabling unambiguous identification. nih.govresearchgate.net

This technique is particularly valuable for metabolism studies, where it can identify and quantify various metabolites of this compound formed in biological systems. The high sensitivity and specificity of LC-MS/MS allow for the detection of trace-level metabolites, providing critical insights into the compound's metabolic fate. researchgate.net

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and Potential Metabolites

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | For this compound: m/z 292.1 → 157.1 |

| For Hydroxylated Metabolite: m/z 308.1 → 157.1 | |

| For Glucuronide Conjugate: m/z 468.1 → 292.1 | |

| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in pharmaceutical research for ensuring the purity and quality of synthesized compounds. nih.gov For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound. bas.bg The method's precision, accuracy, and robustness make it suitable for quantitative analysis in both research and quality control settings. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities, such as unreacted starting materials (e.g., 1-fluoronaphthalene) or degradation products. researchgate.netresearchgate.net

In a typical RP-HPLC setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govrjptonline.org Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the naphthoyl chromophore exhibits maximum absorbance. researchgate.net The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the calculation of purity as a percentage of the total peak area.

Table 2: Typical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Instrument | HPLC with PDA/UV Detector |

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm researchgate.net |

| Column Temperature | 30 °C |

| Run Time | 15 minutes |

| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| FN-IND-001 | 8.52 | 99.85 | 99.85% |

| FN-IND-002 | 8.51 | 99.62 | 99.62% |

| FN-IND-003 | 8.53 | 99.91 | 99.91% |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a premier technique for the separation and analysis of volatile and semi-volatile compounds. d-nb.info While this compound itself has low volatility, GC is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process. Such impurities could include residual solvents or volatile starting materials and by-products. mdpi.comnih.gov

The analysis involves injecting the sample into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. nih.gov For less volatile analytes, derivatization may be employed to increase their volatility and improve chromatographic performance. mdpi.com The detection of these separated volatile compounds provides critical information about the cleanliness of the synthetic process and the final product's quality.

Table 4: Potential Volatile Impurities in this compound Synthesis and GC Parameters

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a novel compound such as this compound, obtaining a single-crystal X-ray structure provides unequivocal proof of its chemical identity and constitution. This technique yields detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined. nih.gov In addition to the molecular structure, the analysis reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the solid-state properties of the compound. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C19H14FNO |

| Formula Weight | 291.32 |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/c researchgate.net |

| a (Å) | 9.418 |

| b (Å) | 9.880 |

| c (Å) | 12.540 |

| β (°) | 107.53 |

| Volume (ų) | 1109.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.742 |

| R-factor | 0.045 |

Radioligand Synthesis and Tracer Development for Receptor Imaging Research (e.g., PET ligands)

The development of radiolabeled analogs of this compound is a critical step for its use in receptor imaging studies, particularly with Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in vivo. nih.gov By synthesizing a PET tracer, researchers can study the distribution, density, and occupancy of the target receptors in the brain or other organs. nih.gov

For this compound, which already contains a fluorine atom, a common strategy is to replace it with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a convenient half-life of 109.8 minutes. The synthesis of the resulting PET ligand, [¹⁸F]this compound, would typically involve a late-stage nucleophilic fluorination reaction on a suitable precursor molecule. researchgate.netresearchgate.net

Once synthesized and purified, the radioligand's properties, such as its affinity for the target receptor and its ability to cross the blood-brain barrier, are evaluated. nih.gov Successful development of such a tracer would enable preclinical and potentially clinical research into the role of its target receptor in various neurological or psychiatric disorders. snmmi.org

Table 6: Overview of PET Ligand Development for this compound

| Step | Description |

|---|---|

| Precursor Synthesis | Synthesis of a suitable precursor, for example, a nitro- or trimethylstannyl-substituted naphthoylindoline. |

| Radiolabeling | Nucleophilic substitution reaction with [¹⁸F]fluoride to introduce the ¹⁸F label. researchgate.net |

| Purification | Rapid purification of the radiolabeled product using preparative HPLC. |

| Quality Control | Analysis for radiochemical purity, chemical purity, and specific activity. |

| In Vitro Evaluation | Receptor binding assays to confirm high affinity and selectivity. nih.gov |

| In Vivo Evaluation | PET imaging studies in animal models to assess brain uptake, specific binding, and pharmacokinetics. nih.gov |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "1-(4-fluoro-1-naphthoyl)indoline," DFT calculations can be employed to determine its optimized molecular geometry, electronic properties, and spectroscopic features.

Key parameters that can be calculated using DFT include:

Optimized Molecular Structure: DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

No specific DFT data for "this compound" was found in the search results. The following table provides an example of the type of data that could be generated through DFT calculations for this compound.

| Parameter | Predicted Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Dipole Moment | Value (Debye) |

| Total Energy | Value (Hartree) |

Molecular Dynamics Simulations for Ligand-Receptor Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of "this compound," MD simulations can provide a dynamic view of its interaction with a biological target, such as a receptor or enzyme. nih.gov

The process typically involves:

System Setup: A system is constructed containing the ligand ("this compound"), the receptor, and solvent molecules (usually water).

Simulation: The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a specific time period.

Analysis: The resulting trajectory is analyzed to understand the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies.

MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, providing insights into the mechanism of action. mdpi.com

While general principles of MD simulations are well-established, specific simulation data for "this compound" is not available in the provided search results. A hypothetical table of results from an MD simulation is presented below.

| Metric | Result |

| Simulation Time | e.g., 100 ns |

| RMSD of Ligand | e.g., Stable after 20 ns |

| Key Interacting Residues | e.g., Phe34, Trp84, Tyr123 |

| Binding Free Energy (MM/GBSA) | Value (kcal/mol) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For "this compound" and its analogs, QSAR can be a valuable tool for predictive design of new, more potent compounds. nih.govmdpi.com

The development of a QSAR model involves:

Data Set: A collection of molecules with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

The following is an example of a QSAR equation that could be developed for a series of indoline (B122111) derivatives:

pIC₅₀ = c₀ + c₁LogP + c₂TPSA + c₃*MW

| Descriptor | Definition |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Octanol-water partition coefficient (hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| MW | Molecular Weight |

Prediction of Molecular Conformations, Tautomerism, and Energetic Barriers

Computational methods are essential for exploring the conformational landscape of flexible molecules like "this compound." The rotation around single bonds can lead to various conformers with different energies.

Conformational Analysis: Techniques such as systematic or stochastic conformational searches can identify low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Tautomerism: While less common for this specific scaffold, computational chemistry can predict the relative stabilities of different tautomers if applicable.

Energetic Barriers: The energy barriers for rotation around key bonds can be calculated. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

No specific conformational analysis data for "this compound" was found. The table below illustrates hypothetical results from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C=O - C-N-C) |

| 1 (Global Minimum) | 0.00 | e.g., 175° |

| 2 | 1.25 | e.g., -65° |

| 3 | 2.80 | e.g., 70° |

Homology Modeling and Receptor Docking for De Novo Ligand Design

When the experimental structure of a target receptor is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. nih.govnih.gov This model can then be used for receptor docking studies.

Homology Modeling: The process involves sequence alignment, model building, and model refinement and validation. nih.gov

Receptor Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This helps in understanding the binding mode and predicting the binding affinity.

For "this compound," docking into a homology model of its target receptor could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to its binding. This information is invaluable for de novo ligand design, where novel molecules are designed to fit optimally into the receptor's binding site.

The following table provides an example of the kind of information that can be obtained from a docking study.

| Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

| e.g., -9.5 | e.g., Carbonyl oxygen with Asn150 | e.g., Naphthyl ring with Phe210, Trp300 |

Future Research Directions and Applications As Chemical Biology Tools

The naphthoylindoline scaffold, exemplified by the compound 1-(4-fluoro-1-naphthoyl)indoline, represents a versatile platform for chemical biology research. Future investigations are poised to expand upon the foundational knowledge of these compounds, leading to the development of sophisticated molecular tools and potential therapeutic leads. The following sections outline key areas for future research, focusing on rational design, probe development, synthetic advancements, exploration of novel mechanisms, and the integration of computational methods.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-fluoro-1-naphthoyl)indoline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 4-fluoro-1-naphthoic acid with an indoline derivative. Key steps include:

- Precursor Preparation : Use 4-fluoro-1-naphthoic acid (CAS 573-03-5, molecular weight 190.17) as the acylating agent .

- Coupling Reaction : Employ a Friedel-Crafts acylation or acid chloride activation (e.g., using thionyl chloride) to react with indoline derivatives under anhydrous conditions .

- Purification : Column chromatography (e.g., petroleum ether/ether gradients) is critical for isolating the product, as impurities from incomplete reactions or side products (e.g., regioisomers) are common .

- Characterization : Validate purity via NMR (e.g., δ 7.35–8.32 ppm for naphthoyl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 369.2093 for analogous compounds) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR Analysis : Compare and NMR spectra to published data for related compounds (e.g., JWH-210 or JWH-412, which share structural motifs) . Fluorine substitution alters chemical shifts in the naphthoyl region (δ 7.5–8.3 ppm).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in studies of similar indole-naphthoyl derivatives .

- Computational Modeling : Use density functional theory (DFT) to predict vibrational spectra (IR) and compare with experimental data .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) for this compound at cannabinoid receptors, and how does the fluorine substituent influence binding?

Methodological Answer:

- Steric vs. Electronic Effects : Fluorine’s electronegativity enhances dipole interactions with CB1/CB2 receptors, increasing binding affinity compared to non-fluorinated analogs. However, steric hindrance from bulkier substituents (e.g., ethyl or bromine) may reduce efficacy .

- Experimental Validation :

- Perform competitive binding assays using -CP55,940 to measure values.

- Compare results with JWH-210 (4-ethyl substituent, for CB1) to assess fluorine’s impact .

- Use molecular docking simulations (e.g., AutoDock Vina) to visualize fluorine’s role in receptor-ligand interactions .

Q. How do substituents on the indoline and naphthoyl moieties affect photochemical properties?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation :

- Replicate assays across multiple models (e.g., in vitro receptor binding vs. in vivo behavioral studies).

- Validate purity via HPLC-MS to rule out confounding impurities .

- Case Study : Discrepancies in CB1 agonist efficacy may arise from differential metabolic stability. Address this by:

- Conducting stability assays in liver microsomes.

- Using LC-MS/MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.